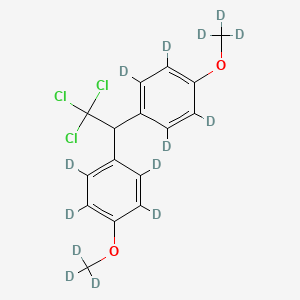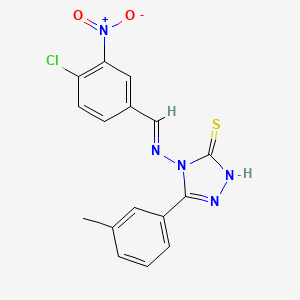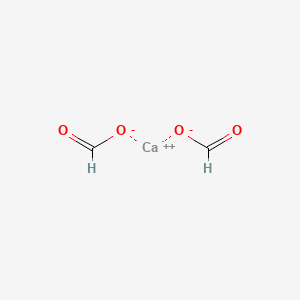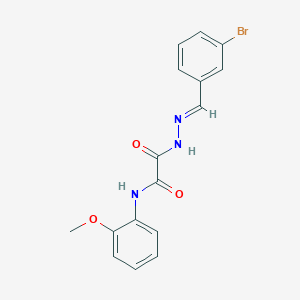
Tris(1H,1H,2H,2H-perfluorohexyl)tin hydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(1H,1H,2H,2H-perfluorohexyl)tin hydride: is an organotin compound known for its unique chemical properties and applications. It is characterized by the presence of perfluorohexyl groups attached to a tin atom, making it a valuable reagent in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1H,1H,2H,2H-perfluorohexyl)tin hydride typically involves the reaction of perfluorohexyl halides with tin hydrides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process may involve the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(1H,1H,2H,2H-perfluorohexyl)tin hydride undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent in organic synthesis, facilitating the reduction of carbonyl compounds to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perfluorohexyl groups are replaced by other nucleophiles.
Hydrolysis: In the presence of moisture, it slowly hydrolyzes to form tin oxides and perfluorohexyl alcohols.
Common Reagents and Conditions:
Reduction: Common reagents include carbonyl compounds, and the reaction is typically carried out in the presence of a solvent such as tetrahydrofuran (THF) under an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols are used, and the reaction conditions vary depending on the desired product.
Hydrolysis: This reaction occurs in the presence of water or moisture, often under ambient conditions.
Major Products:
Reduction: Alcohols
Substitution: Substituted organotin compounds
Hydrolysis: Tin oxides and perfluorohexyl alcohols
Applications De Recherche Scientifique
Chemistry: Tris(1H,1H,2H,2H-perfluorohexyl)tin hydride is widely used as a reagent in organic synthesis, particularly in reduction and substitution reactions. Its unique properties make it valuable in the development of new synthetic methodologies .
Biology and Medicine: Research is ongoing to explore the potential biological and medicinal applications of this compound. Its ability to interact with biological molecules and its unique chemical properties make it a candidate for drug development and other biomedical applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and materials with unique properties. Its stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism by which Tris(1H,1H,2H,2H-perfluorohexyl)tin hydride exerts its effects involves the interaction of the tin atom with various molecular targets. In reduction reactions, the tin hydride donates hydrogen atoms to the substrate, facilitating the reduction process. In substitution reactions, the perfluorohexyl groups are replaced by nucleophiles, leading to the formation of new organotin compounds .
Comparaison Avec Des Composés Similaires
- Tris(1H,1H,2H,2H-perfluorooctyl)tin hydride
- Tris(1H,1H,2H,2H-perfluorobutyl)tin hydride
Comparison: Tris(1H,1H,2H,2H-perfluorohexyl)tin hydride is unique due to its specific perfluorohexyl groups, which impart distinct chemical properties compared to other similar compounds. For example, Tris(1H,1H,2H,2H-perfluorooctyl)tin hydride has longer perfluoroalkyl chains, affecting its reactivity and applications. The choice of compound depends on the specific requirements of the reaction or application .
Propriétés
Formule moléculaire |
C18H12F27Sn |
|---|---|
Poids moléculaire |
860.0 g/mol |
InChI |
InChI=1S/3C6H4F9.Sn/c3*1-2-3(7,8)4(9,10)5(11,12)6(13,14)15;/h3*1-2H2; |
Clé InChI |
SVDZQOFYWIWODZ-UHFFFAOYSA-N |
SMILES canonique |
C(C[Sn](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile](/img/structure/B12057532.png)
![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)
